Comparative Disaggregation of Platelet Aggregates vs. Abciximab Under Arterial Shear
Lamifiban demonstrates a unique functional advantage over the monoclonal antibody abciximab in its ability to reverse pre-formed platelet aggregates. In a direct head-to-head comparison under arterial shear conditions, Lamifiban (1 µmol/L) caused complete reversal of ADP-induced platelet aggregates in both an aggregometer and a microcouette device. In contrast, abciximab (2 µmol/L) failed to induce any reversal of platelet aggregates under identical conditions [1]. This difference is attributed to Lamifiban's binding to a distinct site on the GPIIb/IIIa receptor that facilitates disaggregation, a property not shared by abciximab.
| Evidence Dimension | Reversal of pre-formed platelet aggregates |
|---|---|
| Target Compound Data | Complete reversal |
| Comparator Or Baseline | Abciximab: No reversal |
| Quantified Difference | Qualitative functional difference (complete reversal vs. no reversal) |
| Conditions | ADP (5 µmol/L)-induced aggregation in platelet-rich plasma (PRP); Microcouette at arterial shear rate (1000/s) and aggregometer |
Why This Matters
For researchers modeling thrombosis under physiological flow conditions, Lamifiban's unique disaggregation property is a critical differentiator that abciximab cannot replicate, directly impacting experimental outcomes.
- [1] Frojmovic M, et al. Inhibition and reversal of platelet aggregation by alphaIIbbeta3 antagonists depends on the anticoagulant and flow conditions: differential effects of Abciximab and Lamifiban. Br J Haematol. 2005 Nov;131(3):348-55. PMID: 16225655. View Source
